N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 112913-94-7
VCID: VC21342346
InChI: InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
SMILES: CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Molecular Formula: C14H19FN2O2
Molecular Weight: 266.31 g/mol

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

CAS No.: 112913-94-7

Cat. No.: VC21342346

Molecular Formula: C14H19FN2O2

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide - 112913-94-7

Specification

CAS No. 112913-94-7
Molecular Formula C14H19FN2O2
Molecular Weight 266.31 g/mol
IUPAC Name N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
Standard InChI Key IYDYAXXGLUZOJN-UHFFFAOYSA-N
SMILES CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Canonical SMILES CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide consists of a morpholine ring backbone with two key substitutions: a 4-fluorobenzyl group at the 4-position and an acetamide group attached to the methyl at the 2-position. This architecture creates a compound with distinctive chemical and physical characteristics that make it potentially valuable for pharmaceutical applications.

Physical and Chemical Properties

The compound is characterized by several important physical and chemical parameters, as outlined in the table below:

PropertyValue
CAS Number112913-94-7
Molecular FormulaC₁₄H₁₉FN₂O₂
Molecular Weight266.31 g/mol
Density1.2±0.1 g/cm³
Boiling Point430.0±30.0 °C at 760 mmHg
Flash Point213.8±24.6 °C
Refractive Index1.521
Vapor Pressure0 mmHg at 25°C

The presence of the fluorine atom in the benzyl group significantly influences the compound's lipophilicity and biological activity profile . This halogen substitution is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. The morpholine ring provides a rigid scaffold that positions the functional groups in specific orientations, which can be crucial for receptor binding and biological activity.

Structural Characteristics

The compound exhibits several important structural features that contribute to its chemical behavior:

  • Hydrogen Bonding Capacity: The compound contains 1 hydrogen bond donor and 4 hydrogen bond acceptors

  • Lipophilicity: With an XLogP3 value of 0.9, the compound demonstrates moderate lipophilicity

  • Rotational Flexibility: Contains 4 rotatable bonds, providing conformational adaptability

  • Topological Polar Surface Area: 41.6 Ų, which is relevant for predicting membrane permeability

  • Stereochemistry: Contains 1 undefined atom stereocenter, potentially leading to stereoisomers with different biological activities

The structural complexity value of 293 indicates a moderately complex molecule with potential for specific target interactions . This complexity arises from the combination of the heterocyclic morpholine ring and the strategically positioned substituents.

Synthesis Methods

The synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide typically follows a multi-step process with well-established organic chemistry reactions. A commonly reported synthetic route involves the alkylation of 2-acetylaminomethylmorpholine with 4-fluorobenzyl chloride.

Detailed Synthesis Procedure

The following procedure represents a standard method for synthesizing this compound:

  • A mixture of 2-acetylaminomethylmorpholine (7.0 g) and 4-fluorobenzyl chloride (12 g) is prepared

  • Potassium carbonate (56 g) and potassium iodide (1 g) are added as catalysts

  • The reaction is conducted in methyl ethyl ketone (100 ml) as solvent

  • The mixture is refluxed with continuous stirring for approximately 17 hours

  • After reaction completion, the mixture is filtered to remove inorganic salts

  • The filtrate is concentrated under reduced pressure

  • The residue is diluted with water and extracted with chloroform

  • The organic layer is separated and washed with water and saturated aqueous sodium chloride

  • The solution is dried over magnesium sulfate

  • The solvent is removed under reduced pressure

  • The crude product is recrystallized from toluene

  • The purified compound is obtained with a melting point of 120-122°C

This synthetic approach demonstrates good yields and produces a high-purity product suitable for further applications. The use of potassium iodide as a catalyst likely promotes the nucleophilic substitution reaction through halogen exchange, enhancing the reactivity of the benzyl chloride .

Biological Activities and Pharmacological Properties

Research indicates that N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide possesses potentially valuable biological activities. Compounds containing morpholine structures often exhibit diverse pharmacological effects, making them interesting targets for drug development.

Structure-Activity Relationships

Understanding the relationship between the structure of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and its biological activities provides valuable insights for potential modifications to enhance desired properties.

Key Structural Elements

Several structural features contribute significantly to the compound's biological activity profile:

  • Morpholine Ring: Provides a rigid scaffold that positions functional groups in specific orientations, which is crucial for target binding

  • 4-Fluorobenzyl Group: The fluorine substitution enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties

  • Acetamide Group: Offers hydrogen bonding capabilities that may be essential for receptor interactions

  • Methyl Linker: Provides flexibility that allows the acetamide group to adopt favorable conformations for target binding

Comparison with Related Compounds

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide belongs to a family of morpholine derivatives with similar structural features but varying substituents. Comparing this compound with related molecules provides insights into structure-activity relationships and potential optimization strategies.

2-Aminomethyl-4-(4-fluorobenzyl)morpholine

One closely related compound is 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS: 112914-13-3), which differs from our target compound by having a primary amine instead of an acetamide group . This structural difference results in:

  • Lower molecular weight (224.27 g/mol vs. 266.31 g/mol)

  • Different hydrogen bonding patterns

  • Altered basicity and solubility profiles

  • Potentially different biological target interactions

The conversion between these two compounds represents a common prodrug strategy, where the acetamide group might be cleaved in vivo to release the active amine form .

N-[(4-benzylmorpholin-2-yl)methyl]acetamide

Another related compound is the non-fluorinated analog, which lacks the fluorine atom on the benzyl group. The absence of fluorine typically results in:

  • Reduced lipophilicity

  • Different metabolic stability profile

  • Altered electronic properties affecting target binding

  • Potentially different pharmacokinetic properties

These comparisons highlight how seemingly minor structural modifications can significantly impact a compound's pharmacological profile, providing valuable direction for medicinal chemistry optimization efforts.

Analytical Methods and Characterization

Accurate characterization of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is essential for quality control and structure confirmation. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Identification

The compound can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about hydrogen and carbon environments

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carbonyl of the acetamide and C-F bond

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern

  • X-ray Crystallography: Determines three-dimensional structure and absolute configuration when single crystals are available

Chromatographic Analysis

Chromatographic techniques are valuable for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities

  • Gas Chromatography (GC): Useful for volatile derivatives or degradation products

  • Thin-Layer Chromatography (TLC): Provides rapid analysis during synthesis and purification

These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for research and development purposes.

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